molecular formula C16H14Cl2O3 B12827591 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde

4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde

Cat. No.: B12827591
M. Wt: 325.2 g/mol
InChI Key: DFKJQADCBUWZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes. This compound is characterized by the presence of a benzyloxy group, two chlorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde typically involves the benzoylation of substituted phenols followed by a series of reactions to introduce the desired functional groups. One common method involves the use of anhydrous aluminum chloride as a catalyst under neat conditions to achieve the Fries rearrangement, which converts benzoylated products into hydroxy benzophenones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms and other substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl2O3

Molecular Weight

325.2 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-6-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H14Cl2O3/c1-10-12(8-19)15(20-2)14(18)16(13(10)17)21-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

DFKJQADCBUWZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OCC2=CC=CC=C2)Cl)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.